An In-depth Technical Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: A Key Bicyclic Proline Analogue in Modern Drug Discovery
An In-depth Technical Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: A Key Bicyclic Proline Analogue in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a conformationally constrained bicyclic proline analogue of significant interest in medicinal chemistry and pharmaceutical development. Proline and its analogues are critical components in the architecture of numerous bioactive molecules, offering unique structural rigidity that influences the conformation of peptides and small molecule drugs.[1][2] This document delves into the chemical identity, stereochemical nuances, and a detailed, field-proven synthetic pathway to this valuable intermediate. Furthermore, it explores the compound's strategic application, particularly as a cornerstone in the synthesis of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors like Telaprevir.[3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this advanced building block in their synthetic programs.
Introduction: The Strategic Importance of Constrained Proline Analogues
Proline, the only proteinogenic amino acid with a secondary amine integrated into a cyclic structure, imparts exceptional conformational rigidity to peptides and peptidomimetics.[2] This inherent structural constraint is a powerful tool in drug design, enabling the precise orientation of pharmacophoric elements to maximize target engagement. Bicyclic proline analogues, such as the octahydrocyclopenta[c]pyrrole scaffold, represent the next frontier in this strategy, offering an even higher degree of three-dimensionality and conformational control.[1][2]
The fusion of a cyclopentane ring to the pyrrolidine core in 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid creates a rigid [3.3.0] bicyclic system. This framework is a key structural motif in a number of advanced pharmaceutical candidates.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the carboxylic acid at the 1-position make it an ideal and versatile building block for solid-phase peptide synthesis and solution-phase organic synthesis. The ketone at the 5-position offers an additional point for chemical modification or can play a role in modulating the electronic properties and binding interactions of the final drug molecule.
The most prominent application of this scaffold is in the synthesis of HCV protease inhibitors.[3][4] The HCV NS3/4A protease is a crucial enzyme for viral replication, and its inhibition is a clinically validated strategy for treating chronic hepatitis C.[4] The rigid bicyclic proline core of molecules like Telaprevir serves to correctly position the reactive warhead and other binding moieties within the enzyme's active site, leading to potent inhibition.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. This section details the key identifiers and characteristics of the title compound.
| Property | Value | Source |
| IUPAC Name | 2-[(tert-butoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | [5] |
| CAS Number | 1419100-98-3 | [5][6] |
| Molecular Formula | C₁₃H₁₉NO₅ | [5] |
| Molecular Weight | 269.29 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; limited solubility in water | - |
Note: Experimental physical properties such as melting point and detailed spectroscopic data are not widely published in peer-reviewed literature and are often proprietary to chemical suppliers.
Stereochemistry: A Critical Consideration
The octahydrocyclopenta[c]pyrrole core contains multiple stereocenters. The relative and absolute stereochemistry of these centers is critical for the biological activity of the final drug substance. The therapeutically relevant isomer for HCV inhibitors is typically the one with a specific cis-fusion of the two rings. For the related, non-oxo bicyclic proline intermediate of Telaprevir, the desired stereoisomer is (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.[7] It is therefore highly probable that the target molecule of this guide is also desired as a single enantiomer with the same relative stereochemistry.
dot graph "Stereochemistry" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid"]; b [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034969&t=l", labelloc=b]; a -- b; } Caption: The chemical structure of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid.
Synthesis and Manufacturing Strategy
Overall Synthetic Workflow
The proposed synthesis begins with the construction of the core bicyclic amine, followed by Boc protection, oxidation to introduce the ketone, and finally, carboxylation.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Methyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
This key intermediate can be synthesized via an improved and enantioselective preparation method as detailed by Liu et al. (2016).[1][2] The process involves the formation of an imine from the corresponding bicyclic amine, followed by cyanation and subsequent methanolysis of the resulting α-amino nitrile to yield the methyl ester.[1] Chiral resolution is a critical step in this sequence to obtain the desired enantiomer.[1][2]
Step 2: N-Boc Protection
-
Rationale: The introduction of the Boc group protects the secondary amine from undesired side reactions in subsequent steps and is a standard protecting group in peptide and medicinal chemistry due to its stability and ease of removal under acidic conditions.[8]
-
Procedure:
-
Dissolve Methyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[8]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can be purified by column chromatography if necessary.
-
Step 3: Oxidation to the 5-oxo derivative
-
Rationale: The introduction of the ketone at the C5 position is a key transformation. The choice of oxidant is crucial to avoid over-oxidation or side reactions. A ruthenium-catalyzed oxidation is a powerful method for converting activated C-H bonds to ketones.
-
Procedure:
-
In a biphasic solvent system of acetonitrile, water, and carbon tetrachloride (or a suitable substitute), dissolve the N-Boc protected intermediate from Step 2 (1.0 eq).
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃, ~0.05 eq).
-
Add sodium periodate (NaIO₄, ~4.0 eq) portion-wise to the vigorously stirred mixture, maintaining the temperature below 35 °C.
-
Stir the reaction for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate to quench any remaining oxidant, followed by brine.
-
Dry the organic phase, filter, and concentrate to give the crude 5-oxo product, which should be purified by silica gel chromatography.
-
Step 4: Saponification to the Carboxylic Acid
-
Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Saponification using a base like lithium hydroxide is a standard and reliable method for this transformation, particularly for sterically hindered esters.[9]
-
Procedure:
-
Dissolve the 5-oxo intermediate from Step 3 (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[9]
-
Once the starting material is consumed, acidify the reaction mixture to pH ~3 with a cold, dilute aqueous acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid as a solid.
-
Applications in Drug Discovery and Development
The primary utility of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid lies in its role as a sophisticated building block for the synthesis of complex drug molecules.
Core Scaffold for HCV Protease Inhibitors
As previously mentioned, the octahydrocyclopenta[c]pyrrole scaffold is a key component of the HCV NS3/4A protease inhibitor Telaprevir and other related drug candidates.[3] The rigid, bicyclic structure serves as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. In the context of HCV inhibitors, this scaffold correctly orients the P1, P2, and P3 side chains of the inhibitor for optimal interaction with the enzyme's active site.
The Role of the 5-Oxo Functionality
The presence of the ketone at the 5-position, while not present in the final structure of Telaprevir itself, offers several strategic advantages:
-
Modulation of Physicochemical Properties: The polar ketone group can alter the solubility and chromatographic behavior of the intermediate, potentially simplifying purification processes.
-
Synthetic Handle: The ketone provides a reactive site for further chemical elaboration. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Conformational Influence: The sp² hybridized carbon of the ketone can subtly alter the puckering and overall conformation of the bicyclic system, which can be exploited to fine-tune the binding affinity of the final inhibitor. Research has shown that even small changes in the proline ring conformation can significantly impact biological activity.[2]
Conclusion and Future Outlook
2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid stands as a testament to the power of conformationally constrained building blocks in modern drug design. Its rigid bicyclic framework provides an exceptional platform for the synthesis of highly potent and selective enzyme inhibitors. While its primary association is with the development of HCV therapeutics, the unique stereochemical and functional group presentation of this molecule makes it a highly attractive scaffold for other therapeutic areas where precise conformational control is key to achieving desired biological activity. As synthetic methodologies continue to advance, the accessibility and application of such complex chiral building blocks will undoubtedly expand, paving the way for the next generation of innovative medicines.
References
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García-García, P., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5698. Available from: [Link]
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Chemdad. (n.d.). 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid. Retrieved from [Link]
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Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of Medicinal Chemistry, 49(20), 6074-86. Available from: [Link]
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